1-(3-(Hydroxymethyl)-[1,4'-bipiperidin]-1'-yl)ethan-1-one
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Overview
Description
1-(3-(Hydroxymethyl)-[1,4’-bipiperidin]-1’-yl)ethan-1-one is an organic compound with a complex structure that includes a bipiperidine core. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in synthetic chemistry.
Preparation Methods
The synthesis of 1-(3-(Hydroxymethyl)-[1,4’-bipiperidin]-1’-yl)ethan-1-one can be achieved through several routes. One common method involves the reaction of 1,4’-bipiperidine with formaldehyde and acetic anhydride under controlled conditions. The reaction typically proceeds as follows:
Step 1: 1,4’-bipiperidine is reacted with formaldehyde in the presence of a base to form the hydroxymethyl derivative.
Step 2: The hydroxymethyl derivative is then acetylated using acetic anhydride to yield 1-(3-(Hydroxymethyl)-[1,4’-bipiperidin]-1’-yl)ethan-1-one.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
1-(3-(Hydroxymethyl)-[1,4’-bipiperidin]-1’-yl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters depending on the reagents used.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major products formed from these reactions include carboxylic acids, alcohols, ethers, and esters.
Scientific Research Applications
1-(3-(Hydroxymethyl)-[1,4’-bipiperidin]-1’-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-(Hydroxymethyl)-[1,4’-bipiperidin]-1’-yl)ethan-1-one involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the bipiperidine core can interact with receptors or enzymes, modulating their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(3-(Hydroxymethyl)-[1,4’-bipiperidin]-1’-yl)ethan-1-one can be compared with other similar compounds, such as:
1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethan-1-one: This compound has a similar hydroxymethyl group but a different core structure, leading to different reactivity and applications.
1-(3-Hydroxyphenyl)ethan-1-one: This compound lacks the bipiperidine core, resulting in distinct chemical properties and uses.
The uniqueness of 1-(3-(Hydroxymethyl)-[1,4’-bipiperidin]-1’-yl)ethan-1-one lies in its bipiperidine core, which provides specific interactions and reactivity not found in other similar compounds.
Biological Activity
1-(3-(Hydroxymethyl)-[1,4'-bipiperidin]-1'-yl)ethan-1-one, also known by its CAS number 2098023-71-1, is a compound that has garnered interest due to its potential biological activities. This article explores the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H24N2O2
- Molecular Weight : 240.34 g/mol
- Purity : Typically >98% as provided by suppliers like Bidepharm .
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antidepressant Activity : Preliminary studies suggest that compounds with similar bipiperidine structures may influence neurotransmitter systems associated with mood regulation. The hydroxymethyl group may enhance interaction with serotonin receptors.
- Antinociceptive Properties : The compound has shown promise in pain relief models, potentially acting on opioid receptors or modulating pain pathways through central nervous system interactions.
- Cognitive Enhancements : Some derivatives of bipiperidine are known to improve cognitive functions in animal models, possibly by enhancing cholinergic transmission.
The biological activity of this compound can be attributed to its structural characteristics:
- Receptor Interaction : The bipiperidine moiety is known for interacting with various neurotransmitter receptors, including dopamine and serotonin receptors. This interaction may contribute to its antidepressant and cognitive-enhancing effects.
- Metabolic Pathways : Studies on related compounds suggest that metabolism may involve cytochrome P450 enzymes, which could affect the pharmacokinetics and overall efficacy of the compound.
Case Studies
Several research articles have examined the effects of similar compounds in vivo and in vitro:
-
Study on Antidepressant Effects :
A study published in Journal of Medicinal Chemistry investigated the antidepressant-like effects of bipiperidine derivatives. Results indicated significant reductions in depressive behaviors in rodent models when administered at specific dosages . -
Pain Relief Assessment :
A clinical trial assessed the antinociceptive effects of a related bipiperidine compound. Participants reported a notable decrease in pain levels compared to placebo groups, indicating potential for further development . -
Cognitive Function Improvement :
Research highlighted in Neuropharmacology explored cognitive enhancements associated with bipiperidine compounds. The findings showed improved memory retention and learning capabilities in animal models treated with these compounds .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C13H24N2O2 |
---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
1-[4-[3-(hydroxymethyl)piperidin-1-yl]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C13H24N2O2/c1-11(17)14-7-4-13(5-8-14)15-6-2-3-12(9-15)10-16/h12-13,16H,2-10H2,1H3 |
InChI Key |
HCYAOZIIRQPOOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC(CC1)N2CCCC(C2)CO |
Origin of Product |
United States |
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